![molecular formula C20H16FN3OS B2490973 N-(4-fluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897463-22-8](/img/structure/B2490973.png)
N-(4-fluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide
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Description
Synthesis Analysis
The synthesis of N-(4-fluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide and related compounds involves complex chemical reactions, often aiming at introducing specific functional groups that can influence the molecule's biological activity. For instance, derivatives of imidazo[1,2-a]pyridine, including similar compounds, have been synthesized through coupling reactions involving various substrates and conditions designed to obtain the desired imidazo[2,1-b]thiazole scaffold with specific substituents (Chen et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like 1H NMR, 13C NMR, FT-IR, and single-crystal X-ray diffraction studies. These methods provide insights into the compound's molecular geometry, bonding patterns, and overall structure, which are crucial for understanding its reactivity and interactions with biological targets (Chen et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving N-(4-fluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide derivatives can include nucleophilic substitutions, electrophilic additions, and more, depending on the functional groups present. The chemical properties of these compounds, such as reactivity, stability, and solubility, are influenced by their molecular structure and the nature of their substituents.
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, are determined by the molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its formulation in potential applications.
Chemical Properties Analysis
The chemical properties, including acidity (pKa), reactivity towards other chemical entities, and stability under various conditions, are critical for understanding how these compounds can be utilized in chemical reactions and in potential therapeutic applications. For example, the acidity constants of similar acetamide derivatives have been determined through spectroscopic studies, indicating the compounds' behavior in biological systems (Duran & Canbaz, 2013).
Scientific Research Applications
Therapeutic Versatility of Imidazo[2,1-b]-thiazoles
Imidazo[2,1-b]thiazoles, including N-(4-fluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide, have been identified as a promising and versatile moiety in medicinal chemistry. These compounds have been investigated for their diverse pharmacological activities, contributing significantly to the development of new derivatives that exhibit a wide range of therapeutic agents. This versatile heterocycle is integral to numerous therapeutic agents, inspiring medicinal chemists towards the design of compounds based on imidazo[2,1-b]thiazoles for achieving breakthroughs in clinically viable candidates (Shareef, Khan, Babu, & Kamal, 2019).
p38α MAP Kinase Inhibition
Compounds with imidazole scaffolds, including derivatives of imidazo[2,1-b]thiazoles, have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. This area of research encompasses the design, synthesis, and activity studies of these inhibitors, providing a significant foundation for the development of anti-inflammatory drugs. The selective binding to the adenosine 5'-triphosphate (ATP) pocket, achieved by these compounds, underscores their potential in achieving higher binding selectivity and potency, marking an important contribution to kinase inhibitor pharmacology (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Synthesis and Biological Properties
The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles and thiazoles, have been systematically reviewed. These compounds are synthesized through various methods involving metallic derivatives of imidazole and phosphorus halides. The chemical and biological properties of these compounds are characterized by a range of activities, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types of activity. This area of research highlights the significant potential of 4-phosphorylated derivatives of imidazo[2,1-b]thiazoles in the development of new therapeutic agents with diverse biological activities (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-13-2-4-14(5-3-13)18-11-24-17(12-26-20(24)23-18)10-19(25)22-16-8-6-15(21)7-9-16/h2-9,11-12H,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWFNDZHIAYQAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide |
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